molecular formula C20H16N2O4S B14428603 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine CAS No. 80852-44-4

4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine

Cat. No.: B14428603
CAS No.: 80852-44-4
M. Wt: 380.4 g/mol
InChI Key: BZAPTQJBMNCSQJ-SFHVURJKSA-N
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Description

4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is a synthetic organic compound that belongs to the class of sulfonyl amino acids This compound is characterized by the presence of a cyano group, a naphthalene sulfonyl group, and a phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine typically involves multiple steps:

    Formation of the Naphthalene Sulfonyl Chloride: Naphthalene is reacted with chlorosulfonic acid to form naphthalene sulfonyl chloride.

    Coupling with L-Phenylalanine: The naphthalene sulfonyl chloride is then reacted with L-phenylalanine in the presence of a base such as triethylamine to form N-(naphthalene-1-sulfonyl)-L-phenylalanine.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene and phenylalanine moieties.

    Reduction: Reduced forms of the cyano and sulfonyl groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonyl and phenylalanine moieties can participate in various binding interactions. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-N-(naphthalene-1-sulfonyl)-D-phenylalanine: The D-isomer of the compound.

    4-Cyano-N-(benzene-1-sulfonyl)-L-phenylalanine: A similar compound with a benzene sulfonyl group instead of a naphthalene sulfonyl group.

    4-Cyano-N-(naphthalene-1-sulfonyl)-L-tyrosine: A similar compound with a tyrosine moiety instead of phenylalanine.

Uniqueness

4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is unique due to the combination of its cyano, naphthalene sulfonyl, and phenylalanine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

80852-44-4

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

(2S)-3-(4-cyanophenyl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid

InChI

InChI=1S/C20H16N2O4S/c21-13-15-10-8-14(9-11-15)12-18(20(23)24)22-27(25,26)19-7-3-5-16-4-1-2-6-17(16)19/h1-11,18,22H,12H2,(H,23,24)/t18-/m0/s1

InChI Key

BZAPTQJBMNCSQJ-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)C#N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)C#N)C(=O)O

Origin of Product

United States

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